molecular formula C15H22N4O3 B1595342 Benzoyl-L-arginine ethyl ester CAS No. 971-21-1

Benzoyl-L-arginine ethyl ester

Cat. No.: B1595342
CAS No.: 971-21-1
M. Wt: 306.36 g/mol
InChI Key: YQDHCCVUYCIGSW-LBPRGKRZSA-N
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Description

Benzoyl-L-arginine ethyl ester is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with ethanol. This compound is particularly known for its role as a substrate in enzymatic assays, especially for proteases like trypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl-L-arginine ethyl ester can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing benzoyl-L-arginine with ethanol and a strong acid like hydrochloric acid to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is carried out in large reactors, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-arginine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Benzoyl-L-arginine ethyl ester is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

Properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHCCVUYCIGSW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2645-08-1 (mono-hydrochloride)
Record name Benzoylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50914183
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

971-21-1
Record name Benzoylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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